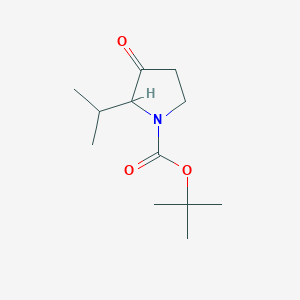

tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZLGWLBICATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate (CAS Number: 1824234-60-7) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a tert-butyl group and an isopropyl substituent, along with a carbonyl group at the 3-position of the pyrrolidine ring, which contributes to its reactivity and biological properties.

- Molecular Formula : C12H21N2O2

- Molecular Weight : 227.30 g/mol

- Structure : The compound's structure includes a pyrrolidine ring, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with biological macromolecules. Key areas of investigation include:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of certain enzymes, particularly phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its derivatives have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections.

-

Neuropharmacology :

- Research has indicated that derivatives of this compound may interact with central nervous system receptors, suggesting possible applications in neuropharmacology. This includes modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on PDE4 demonstrated significant inhibition at low micromolar concentrations. The binding affinity was assessed through enzyme kinetics, revealing a reversible inhibition mechanism, which is crucial for therapeutic applications in inflammatory conditions such as asthma and psoriasis .

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 3: Neuropharmacological Effects

A pharmacological evaluation assessed the effects of this compound on rat models exhibiting anxiety-like behavior. The compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential for further development in treating anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | 85908-96-9 | 0.94 | Antimicrobial |

| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 0.89 | Enzyme Inhibition |

| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | 0.89 | Neuropharmacological Effects |

| Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | 182352-59-6 | 0.88 | Antimicrobial |

The table above highlights compounds structurally similar to this compound, indicating their respective biological activities and potential therapeutic applications.

Scientific Research Applications

Neurological Disorders

The primary application of tert-butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate lies in its potential use as a pharmaceutical agent. Research indicates that derivatives of 2-oxo-1-pyrrolidine are effective in treating various neurological conditions, including epilepsy, bipolar disorder, and chronic pain syndromes. For instance, compounds similar to this have been shown to modulate neurotransmitter release and exhibit neuroprotective properties.

Case Study: Levetiracetam Derivatives

Levetiracetam, a known antiepileptic drug, is structurally related to the pyrrolidine class. Studies have demonstrated that modifications to the pyrrolidine ring can enhance efficacy and reduce side effects. The ability of these compounds to stabilize neuronal activity makes them candidates for further development in treating seizure disorders and other neurological conditions .

Pain Management

The compound's analgesic properties have also been explored. Research suggests that it can interact with pain pathways, potentially offering relief for conditions such as neuropathic pain and migraine. The modulation of pain signaling pathways through these compounds is an area of active investigation .

Organic Synthesis Applications

This compound serves as an essential building block in organic synthesis. Its unique structural features allow for the development of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Aryl-Pyrrolidine Derivatives

A notable application involves the synthesis of aryl-pyrrolidine derivatives, which are critical in developing new therapeutic agents. The compound can undergo various reactions, including oxidation and functionalization, allowing chemists to create diverse chemical entities .

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Product Type |

|---|---|---|

| Oxidation | Iodine(III) reagents | CH-functionalized isopropyl derivatives |

| Functionalization | TMSBr | Diverse pyrrolidine derivatives |

| Coupling Reactions | Aryl halides + tert-butyl derivative | Aryl-pyrrolidine compounds |

Safety and Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate that while the compound exhibits therapeutic potential, toxicity assessments are necessary to ensure safe usage.

Case Study: Toxicological Evaluation

Research into similar pyrrolidine derivatives has revealed varying degrees of toxicity depending on structural modifications. Comprehensive toxicological studies are essential to evaluate the safety margins for human use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1):

- Contains a hydroxymethyl group and a methoxyphenyl substituent instead of isopropyl and oxo groups.

- Higher molecular weight (307.4 vs. ~255 for the target compound, estimated) due to aromatic and polar substituents .

- Applications: Used in chiral synthesis and drug development due to stereochemical complexity.

tert-Butyl Alcohol (t-BuOH) :

- A simpler tert-butyl-containing compound (C₄H₁₀O, MW 74.12).

- Reactivity: Decomposes with strong acids (e.g., HCl, H₂SO₄) to release flammable isobutylene gas, unlike the more stable pyrrolidinecarboxylate esters .

- Applications: Solvent, gasoline additive, and intermediate in organic synthesis.

Spiro-pyrrolidine-oxindole derivatives (e.g., compound 330 in ):

- Feature spirocyclic frameworks and formyl groups.

- Synthesis: Requires OsO₄-mediated dihydroxylation and Pb(OAc)₄ oxidation, indicating higher synthetic complexity compared to the target compound .

Physicochemical Properties

Key Research Findings

- Stability : The tert-butyl ester in pyrrolidinecarboxylates enhances stability during synthesis, unlike t-BuOH, which decomposes under acidic conditions .

- Synthetic Flexibility : Spiro-pyrrolidine derivatives (e.g., compound 330) demonstrate the utility of pyrrolidine scaffolds in complex molecule synthesis, though their preparation is more resource-intensive .

- Safety Profile : Pyrrolidinecarboxylates generally exhibit lower toxicity compared to t-BuOH, which requires stringent respiratory and dermal protections .

Preparation Methods

Grignard Addition to 1-tert-Butoxylcarbonyl-2-pyrrolidinone

The most common and documented preparation method involves the nucleophilic addition of isopropylmagnesium bromide or chloride to 1-tert-butoxylcarbonyl-2-pyrrolidinone (tert-butyl 2-oxopyrrolidine-1-carboxylate). The reaction proceeds as follows:

-

- 1-tert-Butoxylcarbonyl-2-pyrrolidinone as the electrophilic substrate.

- Isopropylmagnesium bromide or chloride as the nucleophile.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: Typically between -40 °C and room temperature (20 °C).

- Atmosphere: Inert (argon or nitrogen) to prevent moisture and oxygen interference.

- Reaction time: Usually ranges from 1.5 hours up to 19 hours depending on conditions.

-

- The Grignard reagent is added dropwise to a cooled solution of the pyrrolidinone in THF at -40 °C to 5 °C.

- The mixture is stirred at low temperature for 1.5 to 7 hours to ensure complete formation of the intermediate.

- Subsequently, the pyrrolidinone solution is added dropwise at low temperature.

- The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1 to 19 hours.

- The reaction is quenched with aqueous ammonium chloride or acetic acid solution.

- The product is extracted with organic solvents (ethyl acetate or chloroform), dried, filtered, and concentrated.

- Purification is performed by silica gel chromatography or recrystallization.

-

- Reported yields vary between 29% and 63% depending on the exact conditions and scale.

- The product is obtained as a white solid or pale-yellow solid.

- Typical yields and conditions are summarized in the following table:

| Entry | Grignard Reagent | Temp (°C) | Time (h) | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Isopropylmagnesium bromide | -40 to RT | 24 | 29.15 | Silica gel chromatography | Argon atmosphere, quench with MeOH/NaBH4 |

| 2 | Isopropylmagnesium bromide | -40 to RT | 2.5 | 51 | Recrystallization (AcOEt/n-hexane) | Dropwise addition, room temperature stirring |

| 3 | Isopropylmagnesium chloride | 5 to 20 | ~1 | 63 | Filtration after slurry formation | HPLC monitoring, quench with acetic acid |

| 4 | Isopropylmagnesium bromide | 0 to 20 | 19 | 56 | Column chromatography | Ice bath cooling, inert atmosphere |

Alternative Base-Mediated Acylation Method

Another reported method involves the use of lithium hexamethyldisilazide (LiHMDS) as a strong base to generate an enolate intermediate from tert-butyl 2-oxopyrrolidine-1-carboxylate, followed by acylation with ethyl carbonochloridate:

-

- LiHMDS (1.0 M in THF) added at -70 °C under nitrogen.

- Ethyl carbonochloridate and tert-butyl 2-oxopyrrolidine-1-carboxylate added at -70 °C.

- Stirring for 30 minutes.

- Quench with saturated ammonium chloride solution.

- Extraction and drying followed by filtration and concentration.

- Slurry formation in methyl tert-butyl ether (MTBE) and filtration to isolate product.

-

- Approximately 29.15% yield reported.

- Product isolated as a white solid.

This approach is less direct for the isopropyl-substituted compound but demonstrates an alternative route via enolate chemistry.

Reaction Monitoring and Characterization

-

- High-performance liquid chromatography (HPLC) is used to monitor Grignard formation and reaction progress.

- Quenching aliquots and analyzing by HPLC ensures full conversion before proceeding.

-

- Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure.

- Typical ^1H NMR signals include:

- tert-Butyl group singlet around 1.42-1.54 ppm (9H).

- Multiplets for methylene and methine protons in the 1.5-4.9 ppm range.

- Singlets corresponding to methyl groups of isopropyl substituent.

- Mass spectrometry (MS) confirms molecular weight.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 1-tert-Butoxylcarbonyl-2-pyrrolidinone (tert-butyl 2-oxopyrrolidine-1-carboxylate) |

| Nucleophile | Isopropylmagnesium bromide or chloride |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature Range | -70 °C to room temperature (20 °C) |

| Atmosphere | Inert gas (argon or nitrogen) |

| Reaction Time | 1.5 to 24 hours |

| Workup | Quench with aqueous ammonium chloride or acetic acid; extraction with organic solvents |

| Purification | Silica gel chromatography, recrystallization, or filtration |

| Typical Yield | 29% to 63% |

| Product State | White or pale-yellow solid |

| Characterization Methods | ^1H NMR, HPLC, MS |

Research Findings and Considerations

- The use of isopropylmagnesium halides allows selective nucleophilic addition to the carbonyl group of the pyrrolidinone ring, introducing the isopropyl substituent at the 2-position.

- Low temperature conditions (-40 °C to -70 °C) are critical to control side reactions and improve selectivity.

- Inert atmosphere prevents moisture and oxygen from quenching the reactive organometallic species.

- Quenching with methanol and sodium borohydride can reduce any side products or unreacted intermediates.

- Purification by silica gel chromatography with hexane/ethyl acetate mixtures or recrystallization provides high purity products.

- Reaction monitoring by HPLC is essential to optimize reaction time and avoid overreaction or decomposition.

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate, and what reaction parameters require stringent control?

The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives. Critical steps include:

- Coupling reactions : Amide bond formation or alkylation under anhydrous conditions, often using catalysts like DMAP or HOBt .

- Oxidation : Controlled oxidation of intermediates to introduce the 3-oxo group, employing reagents such as Dess-Martin periodinane or Swern oxidation protocols .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents (e.g., DCM/ether) to achieve ≥97% purity . Key parameters to monitor: temperature (-80°C to 25°C for cryogenic steps), pH (neutral for Boc stability), and moisture exclusion .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound, and how should spectral discrepancies be addressed?

- NMR : and NMR are essential for confirming substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm (), while the 3-oxo group appears as a carbonyl signal at ~205 ppm () .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] for : 228.1594) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with retention times compared to standards . Discrepancies in carbonyl signals may arise from solvent polarity or tautomerism; replicate analyses in deuterated DMSO or CDCl are recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute stereochemistry and bond angles. For example:

- Sample preparation : Crystallize from ethyl acetate/hexane at -20°C to obtain diffraction-quality crystals .

- Refinement : Use SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Typical R-factor thresholds: , .

- Data interpretation : Compare torsion angles (e.g., C2-isopropyl vs. C3-oxo groups) to DFT-optimized geometries to confirm deviations <5° .

Q. What computational strategies predict solvent-dependent conformational stability of the pyrrolidine ring?

- DFT calculations : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., PCM for polar aprotic solvents). Axial vs. equatorial tert-butyl conformers can be compared via Gibbs free energy differences .

- Explicit solvent modeling : Include 3–5 explicit solvent molecules (e.g., DMSO or water) in simulations to account for hydrogen bonding, which stabilizes equatorial conformers by 2–3 kcal/mol .

- Dynamic NMR : Low-temperature NMR (e.g., 193 K in CDCl) detects slow ring puckering interconversions, correlating with computed energy barriers .

Q. How should researchers optimize reaction yields for large-scale synthesis while minimizing side products?

- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., catalyst loading, temperature). For Mo(CO)-catalyzed oxidations, optimal conditions include 0.5–1.0 mol% catalyst at 40–60°C .

- Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor 3-oxo group formation and terminate reactions at ~90% conversion to avoid over-oxidation .

- Side-product mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or employ flow chemistry to reduce residence time .

Data Contradiction and Troubleshooting

Q. How to reconcile conflicting NMR data for the pyrrolidine ring in different solvents?

- Solvent effects : Polar solvents (DMSO-d) stabilize zwitterionic forms, shifting proton signals upfield by 0.2–0.3 ppm compared to CDCl .

- Temperature-dependent shifts : Cooling to 243 K in CDCl resolves overlapping peaks for isopropyl methyl groups .

- Validation : Cross-check with -labeled analogs or 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What are common pitfalls in crystallographic refinement of tert-butyl-containing compounds?

- Disorder modeling : Tert-butyl groups often exhibit rotational disorder. Split occupancy refinement (e.g., 60:40) improves electron density maps .

- Thermal parameters : High B-factors (>5 Å) for peripheral atoms may indicate poor crystal quality; recrystallize with slower solvent evaporation .

Methodological Tables

Table 1: Key spectroscopic benchmarks for tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate

| Technique | Expected Signal | Conditions | Reference |

|---|---|---|---|

| NMR | 1.43 ppm (s, 9H, tert-butyl) | CDCl, 298 K | |

| NMR | 205.2 ppm (C=O) | DMSO-d, 298 K | |

| HRMS | [M+H] = 228.1594 | ESI+, 70 eV |

Table 2: Crystallographic parameters for derivatives

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Space group | P2/c | SCXRD | |

| R-factor | SHELXL | ||

| Bond angle (C3-O) | 120.5° | DFT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.